2-(3',4'-Dichloro-5'-methyl-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
This compound is a boronate ester featuring a biphenyl backbone substituted with chlorine atoms at the 3' and 4' positions and a methyl group at the 5' position. The 1,3,2-dioxaborolane (pinacol boronate) moiety enhances its stability and utility in cross-coupling reactions, such as Suzuki-Miyaura couplings. Its structural complexity and electron-deficient aromatic system make it valuable in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-[2-(3,4-dichloro-5-methylphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BCl2O2/c1-12-10-13(11-16(21)17(12)22)14-8-6-7-9-15(14)20-23-18(2,3)19(4,5)24-20/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJNWHIHKCEGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC(=C(C(=C3)C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735311 | |
| Record name | 2-(3',4'-Dichloro-5'-methyl[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942069-71-8 | |
| Record name | 2-(3',4'-Dichloro-5'-methyl[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Chemical Structure and Properties
- Molecular Formula : C19H21BCl2O2
- Molecular Weight : 363.09 g/mol
- Structural Features : The compound features a biphenyl core substituted with dichloro and methyl groups and a dioxaborolane moiety that contributes to its unique reactivity patterns.
Biological Activity Insights
Although direct studies on the biological activity of this specific compound are sparse, compounds with similar structural motifs often exhibit varied biological properties. Below are key findings from related research:
Antimicrobial Activity
Research on boron-containing compounds has shown promising antimicrobial properties:
- Boron-containing Capsaicinoids : A study highlighted that certain boron-containing capsaicinoids demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. For instance, a compound similar in structure to 2-(3',4'-Dichloro-5'-methyl-[1,1'-biphenyl]-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane showed selective activity against MRSA at concentrations as low as 15.3 μM .
Cytotoxicity Studies
In cytotoxicity assays involving various cancer cell lines:
- Compounds structurally related to dioxaborolanes exhibited low to moderate cytotoxic effects across multiple cancer cell lines. For example, one study reported selective activity against breast cancer cells (MCF7) with an IC50 of 3.4 μM for a related boron compound .
The mechanism of action for compounds containing dioxaborolane moieties generally involves:
- Reactivity with Nucleophiles : The boron atom in the dioxaborolane structure facilitates interactions with nucleophiles, potentially leading to biological activity through various biochemical pathways.
Case Studies
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₉H₂₁BCl₂O₂
- Molecular Weight : 363.09 g/mol
- CAS Number : Not available
- Structural Characteristics : The compound features a dioxaborolane ring which is known for its stability and reactivity in various chemical transformations.
Organic Synthesis
Dioxaborolane compounds are widely utilized as intermediates in organic synthesis due to their ability to undergo various reactions:
- Cross-Coupling Reactions : Dioxaborolanes can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds. This is particularly useful for synthesizing complex organic molecules from simpler precursors.
- Functionalization of Aromatic Compounds : The presence of the biphenyl moiety enables the functionalization of aromatic rings through electrophilic substitution reactions.
Material Science
Dioxaborolanes have shown potential in the development of new materials:
- Polymer Chemistry : They can be used as monomers or additives in polymer synthesis, enhancing properties such as thermal stability and mechanical strength.
- Nanocomposites : The incorporation of dioxaborolanes into nanocomposite materials can improve their electrical and thermal conductivity.
Medicinal Chemistry
Research indicates that dioxaborolanes may have therapeutic applications:
- Anticancer Agents : Preliminary studies suggest that derivatives of dioxaborolane exhibit anticancer properties by interfering with cellular pathways involved in tumor growth.
- Drug Delivery Systems : Their ability to form stable complexes with various drugs makes them candidates for drug delivery applications, potentially improving bioavailability and targeting efficacy.
Case Study 1: Dioxaborolane in Cross-Coupling Reactions
A study demonstrated the effectiveness of dioxaborolanes in Suzuki-Miyaura reactions involving various aryl halides. The results showed high yields and selectivity for the desired products under mild conditions. This application highlights the utility of dioxaborolanes in synthesizing pharmaceutical compounds with complex structures.
Case Study 2: Anticancer Activity Evaluation
Research published in a peer-reviewed journal evaluated the cytotoxic effects of a dioxaborolane derivative on cancer cell lines. The study found that the compound inhibited cell proliferation significantly compared to control groups, indicating potential as a lead compound for further drug development.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The compound’s primary utility lies in its role as a boronate coupling partner in Suzuki-Miyaura reactions. Its dichloro and methyl substituents influence both electronic and steric properties, modulating reactivity in aryl-aryl bond formations.
Key Reaction Pathway :
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Base : Typically KCO or CsCO (1–3 equiv)
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Catalyst : Pd(PPh) or [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.5–5 mol%)
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Solvent : Dioxane/HO mixtures or EtO under inert atmosphere .
Example :
In a synthesis of π-congested polymers, a structurally similar terphenyl-dioxaborolane underwent coupling with iodinated aromatics (e.g., 2'-iodo-1,1':3',1''-terphenyl) to form C–C bonds at hindered positions. Yields ranged from 48–60% depending on steric bulk .
Nucleophilic Substitution Reactions
The dichloro substituents on the biphenyl ring may participate in SNAr (nucleophilic aromatic substitution) reactions under basic conditions.
Observed Trends :
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Electrophilic Sites : Chlorine at 3' and 4' positions activates the ring for substitution with amines or alkoxides.
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Steric Effects : The 5'-methyl group restricts access to reactive positions, necessitating elevated temperatures (80–120°C) for efficient substitution .
Comparative Reactivity in Boronate Esters
The compound’s performance in cross-coupling reactions was benchmarked against related dioxaborolanes:
Lower yields for the target compound are attributed to steric hindrance from the dichloro and methyl groups.
Catalytic Dehalogenation Side Reactions
Under Ni- or Pd-catalyzed conditions, competitive dehalogenation may occur. For example, in Yamamoto coupling attempts with Ni(0), steric shielding at reactive positions led to dominant dechlorination (up to 75% byproduct) .
Mitigation Strategies :
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Use of bulky ligands (e.g., PtBu) to suppress undesired pathways.
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Lower catalyst loading (≤1 mol%) to minimize side reactions .
Functional Group Compatibility
The dioxaborolane group remains stable toward:
Synthetic Modifications Post-Coupling
Post-coupling transformations include:
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Hydrolysis : Conversion of ester groups to carboxylic acids using LiOH/HO .
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Reductive Amination : Boronate intermediates react with aldehydes/ketones under MP-BH(CN) conditions .
Limitations and Challenges
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Features of Comparable Boronate Esters
Physical and Chemical Properties
Table 2: Comparative Physical Properties
Preparation Methods
Reaction Components
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Aryl Halide : 3,4-Dichloro-5-methylbromobenzene (or analogous bromide) serves as the electrophilic partner.
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Boronic Ester : A phenylboronic acid pinacol ester (e.g., 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane) acts as the nucleophilic partner.
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Catalyst : Pd(dppf)Cl₂·DCM (0.5–5 mol%) is preferred for its stability and efficiency in coupling reactions.
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Base : Cs₂CO₃ or KOAc (2–3 equiv) facilitates transmetalation.
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Solvent : 1,4-Dioxane or DME (dimethoxyethane) with water (3:1 v/v) under nitrogen.
Reaction Conditions
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Workup : Extraction with ethyl acetate, washing with brine, and drying over MgSO₄.
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Yield : 70–85% after purification via silica gel chromatography.
Example Protocol :
A mixture of 3,4-dichloro-5-methylbromobenzene (5.92 g, 22.9 mmol), phenylboronic acid pinacol ester (3.37 g, 17.7 mmol), Pd(dppf)Cl₂·DCM (1.6 g, 1.77 mmol), and Cs₂CO₃ (1.6 g, 1.77 mmol) in 1,4-dioxane/water (75 mL/25 mL) was refluxed under nitrogen for 24 hours. Post-workup, column chromatography (hexane/EtOAc 9:1) yielded the biphenyl intermediate (5.1 g, 78%).
Dioxaborolane Functionalization
The biphenyl intermediate undergoes boronate esterification to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group.
Boronic Acid Formation
Esterification with Pinacol
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Reagents : Pinacol (1.05 equiv) and MgSO₄ (1 equiv) in dry dichloromethane (DCM).
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Conditions : Room temperature, 16 hours, followed by filtration and distillation.
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Yield : 85–90% after vacuum distillation (108°C at 23 mmHg).
Example Protocol :
Crude biphenylboronic acid (16.3 g, 127 mmol) was dissolved in DCM (100 mL) with pinacol (15.73 g, 133 mmol) and MgSO₄ (15.3 g, 127 mmol). After stirring for 16 hours, filtration and distillation afforded the dioxaborolane product (24.2 g, 89%).
Industrial-Scale Production
Continuous Flow Synthesis
Purification
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Distillation : Short-path distillation under reduced pressure (0.2 mmHg) ensures high purity (>98%).
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Crystallization : Ethyl acetate/hexane recrystallization removes residual catalysts.
Comparative Analysis of Methods
Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this dioxaborolane compound?
- Methodology : Use Suzuki-Miyaura coupling, a common method for biaryl synthesis. The biphenyl core can be prepared via palladium-catalyzed cross-coupling between aryl halides and pinacol boronate esters. Key parameters include:
- Catalyst: Pd(PPh₃)₄ (1-5 mol%) .
- Base: K₂CO₃ or CsF in THF/H₂O (3:1) at 80–100°C .
- Reaction time: 12–24 hours under inert atmosphere .
Q. How to resolve contradictory spectral data during characterization?
- Approach :
- NMR discrepancies : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in aromatic regions .
- Mass spectrometry : Compare experimental isotopic patterns with theoretical simulations (e.g., using software like mMass) to verify molecular ion peaks .
- Elemental analysis : Cross-check with combustion analysis (C, H, B, Cl) to confirm purity .
Q. What safety protocols are critical for handling this compound?
- Guidelines :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation (H335: Respiratory irritation) .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizers (P403+P233) .
- Spill management : Neutralize with sand, then dispose as hazardous waste (P501) .
Advanced Research Questions
Q. How does steric hindrance from the 3',4'-dichloro-5'-methyl substituents affect cross-coupling efficiency?
- Experimental design : Compare reaction yields with/without substituents using kinetic studies (e.g., monitoring via TLC or HPLC).
- Findings : Bulky substituents may slow transmetallation steps, requiring higher catalyst loading or elevated temperatures . Computational modeling (DFT) can map steric effects on transition states .
Q. What strategies mitigate hydrolysis of the dioxaborolane ring in aqueous media?
- Solutions :
- Use anhydrous solvents (e.g., THF, DMF) and degas with N₂ to minimize water .
- Add stabilizing ligands (e.g., 1,4-dioxane) to protect the boronate ester .
- Monitor stability via ¹¹B NMR: Hydrolysis shifts the peak from ~30 ppm (boronate) to ~18 ppm (boric acid) .
Q. How to interpret conflicting bioactivity data in structure-activity relationship (SAR) studies?
- Analysis framework :
- Control experiments : Test against known analogs (e.g., ’s indazole-boronate) to isolate substituent effects .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from true SAR trends .
- Crystallography : Resolve X-ray structures to correlate electronic/steric properties with activity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
